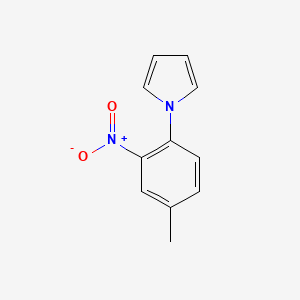

1-(4-methyl-2-nitrophenyl)-1H-pyrrole

説明

Contextualization within N-Arylpyrrole Chemistry

N-arylpyrroles are heterocyclic compounds that form the core structure of numerous molecules with significant applications in medicinal chemistry, materials science, and agrochemicals. rsc.orgresearchgate.net The pyrrole (B145914) motif is a privileged scaffold found in many biologically active natural products and synthetic pharmaceuticals. acs.org When a pyrrole ring is directly connected to an aromatic ring via its nitrogen atom, the resulting N-arylpyrrole derivatives often exhibit unique electronic and steric properties that can be tuned to achieve desired biological or physical characteristics.

These compounds are recognized as crucial intermediates in the synthesis of more complex molecules and have demonstrated a wide range of bioactivities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govresearchgate.net For instance, various N-arylpyrrole derivatives have been investigated as broad-spectrum antimicrobial agents, showing promise against resistant pathogens. nih.govnih.gov The specific substitution pattern on the aryl ring, such as the ortho-nitro and para-methyl groups in 1-(4-methyl-2-nitrophenyl)-1H-pyrrole, plays a critical role in defining the molecule's reactivity and potential applications. The development of chiral N-arylpyrroles has also established them as important ligands and catalysts in the field of asymmetric synthesis. nih.gov

Significance of Nitro-Substituted N-Arylpyrroles in Organic Synthesis

The presence of a nitro group on the aromatic ring of an N-arylpyrrole imparts significant and synthetically useful characteristics to the molecule. The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, a property that profoundly influences the reactivity of the aromatic ring to which it is attached. scispace.com

Key aspects of nitro-substitution include:

Activation for Nucleophilic Aromatic Substitution (SNAr): The nitro group, particularly when positioned ortho or para to a leaving group, strongly activates the aryl ring towards nucleophilic attack. This facilitates the displacement of halides or other leaving groups, providing a powerful method for introducing a wide variety of nucleophiles.

A Versatile Synthetic Handle: The nitro group can be readily transformed into a range of other functional groups. Most notably, its reduction to an amino group is a fundamental transformation in organic synthesis. This resulting aniline (B41778) derivative can then serve as a precursor for the synthesis of amides, sulfonamides, diazonium salts, and other heterocyclic systems. scispace.com

Modulation of Biological Activity: Nitroaromatic compounds are a well-established class of molecules with diverse biological activities, including antibacterial, antiparasitic, and anticancer effects. nih.gov While concerns about toxicity exist, the nitro group remains a key pharmacophore in several approved drugs. nih.govnih.gov Studies on related structures, such as 1-(3-nitrophenyl)-pyrrole, have shown significant inhibition of tubulin polymerization, highlighting the potential of nitro-substituted N-arylpyrroles in cancer research. nih.gov

The combination of the electron-withdrawing nitro group and the electron-donating methyl group in this compound creates a specific electronic environment that can be exploited in multi-step synthetic sequences.

Historical Trajectories in Pyrrole N-Arylation Methodologies

The construction of the C-N bond between an aromatic ring and a pyrrole nitrogen is a pivotal transformation in organic synthesis. The methodologies to achieve this have evolved significantly over more than a century, moving from harsh reaction conditions to milder, more versatile, and efficient catalytic systems.

The Ullmann condensation , first reported in the early 20th century, represents the classical approach to N-arylation. wikipedia.orgnih.gov This reaction traditionally involves the coupling of an aryl halide with a nucleophile (like pyrrole) using stoichiometric amounts of copper metal or copper salts at very high temperatures (often exceeding 200 °C) in polar aprotic solvents. wikipedia.orgmdpi.com While foundational, the Ullmann reaction suffers from major drawbacks, including the need for harsh conditions, limited functional group tolerance, and often, low yields.

A paradigm shift occurred in the mid-1990s with the development of the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction revolutionized C-N bond formation by allowing the N-arylation of amines and heterocycles under significantly milder conditions. snnu.edu.cnwikipedia.org The reaction's success is heavily dependent on the choice of a suitable phosphine (B1218219) ligand, with several "generations" of increasingly effective and sterically demanding ligands being developed over the years to broaden the substrate scope and improve reaction efficiency. snnu.edu.cnwikipedia.org

The success of palladium catalysis spurred a renaissance in the use of copper for N-arylation, leading to modern copper-catalyzed N-arylation methods that bear little resemblance to the classical Ullmann reaction. These contemporary systems utilize catalytic amounts of a copper salt, often in the presence of a ligand such as a diamine or an amino acid, which facilitates the reaction at much lower temperatures (typically 80-120 °C). acs.orgresearchgate.net Numerous protocols, including ligand-free systems under specific conditions, have been developed, making copper-catalyzed methods an economical and practical alternative to palladium-based systems. researchgate.netrsc.org

More recently, innovative techniques such as microwave-assisted synthesis have been applied to accelerate these coupling reactions, drastically reducing reaction times from hours to minutes. nih.govpensoft.net Furthermore, novel synthetic routes, such as the one-pot hetero-Diels-Alder/ring contraction cascade, offer alternative pathways to N-arylpyrroles from different starting materials. researchgate.networktribe.com

| Methodology | Typical Catalyst | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Ullmann Condensation | Stoichiometric Cu or Cu(I) salts | High temperatures (>180 °C), polar aprotic solvents | Economical catalyst | Harsh conditions, poor functional group tolerance, low yields |

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) complexes with phosphine ligands | Moderate temperatures (80-120 °C), requires specific ligands and base | Mild conditions, broad substrate scope, high yields, excellent functional group tolerance | Expensive catalyst and ligands, air-sensitive reagents |

| Modern Copper-Catalyzed N-Arylation | Catalytic Cu(I) or Cu(II) salts, often with ligands (e.g., diamines) | Moderate temperatures (90-140 °C), various solvents | Cost-effective, good functional group tolerance, milder than classical Ullmann | Can require specific ligands, may have narrower scope than Pd systems |

| Microwave-Assisted Synthesis | Pd or Cu catalysts | Microwave irradiation, rapid heating | Dramatically reduced reaction times, often improved yields | Requires specialized equipment, scalability can be a challenge |

Current Research Imperatives and Unaddressed Questions Pertaining to this compound

While the broader class of nitro-substituted N-arylpyrroles is of significant interest, dedicated research focusing specifically on this compound is not prominent in the current literature. The compound is more likely utilized as a synthetic intermediate or as a member of a larger library of compounds in broader chemical or biological studies. This points to several research imperatives and unaddressed questions.

Current Research Imperatives:

Exploration of Biological Activity: A primary imperative is the systematic evaluation of the biological profile of this specific isomer. The unique electronic and steric arrangement of the ortho-nitro and para-methyl groups could lead to novel interactions with biological targets. Future research could focus on its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Intermediate for Novel Derivatives: The compound is an ideal precursor for a variety of derivatives. Reduction of the nitro group would yield 2-amino-4-methylphenyl-1H-pyrrole, a versatile building block for constructing more complex heterocyclic systems, novel ligands for catalysis, or new classes of pharmaceuticals.

Materials Science Applications: N-arylpyrroles can be precursors to conductive polymers and organic electronic materials. Research into the polymerization or incorporation of this compound into larger conjugated systems could reveal novel material properties.

Unaddressed Questions:

What are the specific biological activities and cytotoxic profiles of this compound compared to its other isomers (e.g., 1-(2-methyl-4-nitrophenyl)-1H-pyrrole)?

How does the interplay between the ortho-nitro and para-methyl substituents affect the conformational preferences and electronic properties of the N-aryl bond?

Can this molecule serve as a precursor for novel, atropisomeric chiral ligands, and what would their efficacy be in asymmetric catalysis?

What are the degradation pathways and metabolic fate of this compound, which are crucial for any potential therapeutic development?

Structure

3D Structure

特性

IUPAC Name |

1-(4-methyl-2-nitrophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-9-4-5-10(11(8-9)13(14)15)12-6-2-3-7-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPKHCCZVFEALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384412 | |

| Record name | 1-(4-methyl-2-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59194-20-6 | |

| Record name | 1-(4-methyl-2-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Innovations for 1 4 Methyl 2 Nitrophenyl 1h Pyrrole

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the N-arylpyrrole core in a single or a few straightforward steps from readily available precursors. These methods are often valued for their atom economy and operational simplicity.

Optimization of the Paal-Knorr Condensation (Clauson-Kaas Reaction) for N-Arylated Pyrroles

The Paal-Knorr synthesis is a cornerstone in pyrrole (B145914) synthesis, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. acs.orgnih.gov A significant modification, the Clauson-Kaas reaction, utilizes 2,5-dialkoxytetrahydrofurans as precursors to the 1,4-dicarbonyl moiety, which is particularly useful for synthesizing N-substituted pyrroles. core.ac.uk The reaction is typically catalyzed by an acid, which facilitates the cyclization and subsequent dehydration to form the aromatic pyrrole ring. beilstein-journals.orgrgmcet.edu.in

For the synthesis of N-arylated pyrroles, especially with anilines bearing electron-withdrawing groups like a nitro substituent, the reaction conditions often require optimization to overcome the reduced nucleophilicity of the amine. organic-chemistry.org Research has shown that while classical conditions using acetic acid are effective, various Lewis and Brønsted acids can enhance the reaction rate and yield. beilstein-journals.orgrgmcet.edu.in For instance, the use of catalysts such as scandium triflate or magnesium iodide etherate has been reported to efficiently promote the Clauson-Kaas synthesis of N-substituted pyrroles from anilines with diverse electronic properties. beilstein-journals.orgnih.gov Microwave-assisted protocols have also been developed to accelerate the reaction, often leading to higher yields in shorter reaction times. organic-chemistry.orgscilit.com

A study on the Paal-Knorr synthesis of N-substituted pyrroles using aluminas as catalysts demonstrated the synthesis of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole from 2,5-hexanedione (B30556) and 4-nitroaniline. mdpi.com This example highlights the feasibility of employing anilines with nitro groups in this reaction. The presence of a methyl group on the nitrophenyl ring, as in 4-methyl-2-nitroaniline (B134579), is not expected to significantly hinder the reaction, as the electronic effect of the nitro group is the dominant factor influencing the aniline's reactivity. organic-chemistry.org

| Dicarbonyl Precursor | Amine | Catalyst/Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,5-Hexanedione | 4-Nitroaniline | CATAPAL 200 (alumina) | 60 °C, 45 min, solvent-free | 77 | mdpi.com |

| 2,5-Dimethoxytetrahydrofuran | Aniline (B41778) | Sc(OTf)3 (1 mol%) | Solvent-free | 95 | researchgate.net |

| 2,5-Dimethoxytetrahydrofuran | Various Anilines | MgI2 etherate (10 mol%)/MeCN | 80 °C | Good to Excellent | nih.gov |

| 2,5-Dimethoxytetrahydrofuran | 4-Nitrobenzenesulfonamide | Acetic Acid | Microwave, 10-30 min | 79 | organic-chemistry.org |

N-Alkylation of Pyrrole Ring Systems with Nitrophenyl Precursors

The direct N-alkylation (or more accurately, N-arylation in this context) of the pyrrole ring with a suitable nitrophenyl precursor represents another viable synthetic route. This approach involves the deprotonation of pyrrole to form the pyrrolide anion, which then acts as a nucleophile to displace a leaving group on the aromatic ring. However, nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult. The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to the leaving group, is crucial for activating the aromatic ring towards nucleophilic attack.

In the case of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole, a suitable precursor would be a compound like 1-halo-4-methyl-2-nitrobenzene (where halo is typically F, Cl, or Br). The ortho-nitro group strongly activates the ring for SNAr. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgresearchgate.net The choice of base and solvent can significantly impact the reaction's efficiency. For instance, the use of potassium carbonate in DMF is a common and effective combination for the N-alkylation of various heterocycles. derpharmachemica.com

| Pyrrole Derivative | Alkylating/Arylating Agent | Base/Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyrrole | Propargyl bromide | K2CO3/DMF | Room temp, 14 h | 87 | researchgate.net |

| Pyrrole | Alkyl halides | KOH/DMSO | 80 °C, 24 h | Variable | researchgate.net |

| 4-Nitroimidazole | Alkyl halides | K2CO3/CH3CN | 60 °C, 1-3 h | 66-85 | derpharmachemica.com |

| Pyrrole | Alkyl halides/Sulfonyl chlorides | Ionic Liquid | - | Excellent | organic-chemistry.org |

Indirect Synthetic Pathways via Advanced Catalytic Methods

Indirect methods often involve the formation of the C-N bond through more sophisticated, catalyst-mediated processes. These approaches can offer advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions.

Transition Metal-Catalyzed N-Arylation (e.g., Buchwald-Hartwig coupling applied to related systems)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. rsc.org This reaction has been widely applied to the synthesis of N-aryl heterocycles, including pyrroles. acs.org The synthesis of this compound via this method would involve the coupling of pyrrole with 1-halo-4-methyl-2-nitrobenzene. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often necessary to promote the reductive elimination step and prevent catalyst deactivation.

Studies have demonstrated the successful N-arylation of pyrroles with a variety of aryl chlorides, which are generally less reactive than the corresponding bromides and iodides. rsc.org The reaction conditions typically involve a palladium catalyst, a suitable phosphine ligand (e.g., keYPhos), and a base such as sodium tert-butoxide in a solvent like toluene (B28343) or dioxane. The presence of a nitro group on the aryl halide can influence the reaction, but successful couplings with nitro-substituted anilines have been reported in the estrone (B1671321) series, indicating the feasibility of this approach. beilstein-journals.org

| Aryl Halide | Amine/Heterocycle | Catalyst/Ligand | Base/Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Iodo-1H-1-tritylpyrazole | Piperidine | Pd(dba)2/tBuDavePhos | K3PO4/Xylene | MW, 160 °C, 10 min | 90 | nih.govresearchgate.net |

| 2-Bromo-13α-estrone 3-methyl ether | Nitroanilines | Pd2(dba)3/X-Phos | Cs2CO3/Toluene | - | High | beilstein-journals.org |

| (Hetero)aryl chlorides | Pyrroles/Indoles | Pd/keYPhos | - | Mild | Good | rsc.org |

| Aryl halides | N-Acyl pyrroles | Pd(PPh3)4 | Ag2CO3 | - | Moderate to Good | rsc.orgresearchgate.net |

Diels-Alder Cycloadditions Involving Aryne Intermediates and N-Arylpyrroles

An elegant, albeit indirect, approach to functionalized N-aryl systems involves the Diels-Alder cycloaddition of N-arylpyrroles with aryne intermediates. nih.govd-nb.info While this method does not directly synthesize the target compound, it represents a sophisticated strategy for modifying N-arylpyrroles. In this reaction, an aryne, a highly reactive intermediate, is generated in situ, typically from an ortho-disubstituted aromatic precursor such as a 2-(trimethylsilyl)aryl triflate or a diaryliodonium salt. beilstein-journals.orgresearchgate.net The aryne then undergoes a [4+2] cycloaddition with the N-arylpyrrole, which acts as the diene.

The resulting cycloadducts are bridged-ring amines that can be further transformed. For instance, treatment with an acid can lead to ring-opening to afford N-phenylamine derivatives. d-nb.info The scope of this reaction has been explored with various substituted N-arylpyrroles and arynes, demonstrating its utility in generating molecular complexity. The electronic properties of the substituents on the N-aryl ring of the pyrrole have been shown to have a minor influence on the reaction outcome. nih.gov

| N-Arylpyrrole | Aryne Precursor | Base/Solvent | Yield of Adduct (%) | Reference |

|---|---|---|---|---|

| 1-Phenylpyrrole | Phenyl(mesityl)iodonium tosylate | LiHMDS/Toluene | Up to 75 | d-nb.info |

| 1-(4-Methylphenyl)pyrrole | Phenyl(mesityl)iodonium tosylate | LiHMDS/Toluene | 83 | nih.gov |

| 1-(4-tert-Butylphenyl)pyrrole | Phenyl(mesityl)iodonium tosylate | LiHMDS/Toluene | 62 | nih.gov |

| 1-(4-Methoxyphenyl)pyrrole | Phenyl(mesityl)iodonium tosylate | LiHMDS/Toluene | 71 | nih.gov |

Asymmetric Synthesis of N-Arylpyrroles through Atroposelective Reactions

The presence of a bulky ortho-substituent, such as the nitro group in this compound, can lead to hindered rotation around the C-N bond, giving rise to atropisomerism. The asymmetric synthesis of such axially chiral N-arylpyrroles is a challenging but important area of research. researchgate.net Atroposelective reactions aim to control the stereochemistry of the C-N axis, providing access to enantiomerically enriched products.

Several catalytic asymmetric methods have been developed for the synthesis of N-arylpyrroles. researchgate.netresearchgate.net These include atroposelective Paal-Knorr reactions catalyzed by chiral phosphoric acids, which can achieve high enantioselectivities. rsc.org Another approach involves the light-induced, phosphoric acid-catalyzed, three-component oxo-diarylation reaction, which can simultaneously create a C-N axial chirality and a central quaternary stereocenter with high diastereo- and enantioselectivity. researchgate.net Organocatalytic methods, such as the atroposelective synthesis of axially chiral N,N'-pyrrolylindoles via de novo indole (B1671886) formation, also demonstrate the power of chiral catalysts in controlling N-N and C-N axial chirality. nih.gov These advanced strategies offer pathways to enantiopure N-arylpyrroles, which are valuable as chiral ligands and in medicinal chemistry. researchgate.net

| Reaction Type | Catalyst | Key Features | Yield/Selectivity | Reference |

|---|---|---|---|---|

| Atroposelective Paal-Knorr | Chiral Phosphoric Acid | Construction of N-N axially chiral pyrrolyl(aza)quinolinones | Excellent yields, high atroposelectivities | rsc.org |

| Diastereo- and Atroposelective Oxo-diarylation | Light-induced Phosphoric Acid | Simultaneous creation of C-N axial and central chirality | Good yields, excellent enantioselectivities | researchgate.net |

| Atroposelective N-acylation | Organocatalyst | Synthesis of N-N axially chiral compounds | High yields, very good enantioselectivities | rsc.org |

| Atroposelective Synthesis of N-Aryl 1,2,4-Triazoles | Chiral Phosphoric Acid | Cyclodehydration reaction | Up to 91:9 er | nih.govnih.gov |

Approaches Involving 1-Boronodienes and Arylnitroso Compounds for N-Arylpyrroles

A novel and efficient one-pot synthesis of N-arylpyrroles involves the reaction of 1-boronodienes with arylnitroso compounds. ias.ac.in This method is predicated on a hetero-Diels-Alder reaction followed by a ring contraction cascade, yielding N-arylpyrroles in moderate to good yields. ias.ac.in

To synthesize this compound via this route, the required starting materials would be a suitable 1-boronodiene and 4-methyl-2-nitronitrosobenzene. The reaction proceeds through a proposed [4+2] cycloaddition between the diene and the nitroso compound, which acts as the dienophile. This is followed by a rearrangement and ring contraction to form the aromatic pyrrole ring. The versatility of this method allows for the synthesis of a variety of N-arylpyrroles by modifying the substituents on both the boronodiene and the arylnitroso compound. ias.ac.in

Table 1: Key Features of the 1-Boronodiene and Arylnitroso Compound Approach

| Feature | Description |

| Reaction Type | Hetero-Diels-Alder/Ring Contraction Cascade |

| Key Intermediates | Cycloadduct, Rearrangement Species |

| Scope | Applicable to a range of substituted N-arylpyrroles |

| Yields | Moderate to Good |

Strategies Based on Sultam Cleavage via SO2-Group Removal

The synthesis of N-arylpyrroles can also be approached through the cleavage of a sultam ring. Specifically, pyrrole-fused benzosultams can undergo post-synthetic diversification through reactions that cleave the N–SO2 bond. This strategy can provide access to (NH)-2-arylpyrroles that contain an ortho-sulfonamide functionality. While not a direct synthesis of the pyrrole ring itself in this context, the cleavage of the sultam is a key step to arrive at the final N-arylpyrrole derivative.

Reductive desulfonylation is a chemical reaction that leads to the removal of a sulfonyl group from an organic compound. organic-chemistry.org This method is typically reductive in nature due to the electron-withdrawing properties of the sulfonyl group. In the context of sultams, which are cyclic sulfonamides, reductive cleavage of the sulfur-carbon and sulfur-nitrogen bonds can lead to the formation of an amino group and the removal of the SO2 moiety. This approach can be strategically employed to unmask an amine that can then be part of an N-arylpyrrole structure.

Mechanistic Insights into this compound Formation

The formation of this compound via the Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with 4-methyl-2-nitroaniline. The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of detailed study. rsc.org

For the hetero-Diels-Alder approach, the mechanism is believed to be a concerted but highly asynchronous process. researchgate.net Theoretical studies using density functional theory (DFT) have been employed to explore the transition states and energetics of the Diels-Alder reactions of various nitroso compounds with dienes. researchgate.net These studies suggest that the reaction proceeds through a transition state where the formation of the two new sigma bonds is not simultaneous.

Comparative Analysis of Synthetic Efficiency, Selectivity, and Sustainability

When evaluating different synthetic strategies for this compound, it is crucial to consider their efficiency, selectivity, and environmental impact.

The Paal-Knorr synthesis is a classical and widely used method for pyrrole synthesis due to its operational simplicity and the ready availability of the starting materials (1,4-dicarbonyls and primary amines). wikipedia.orgrsc.org However, traditional Paal-Knorr reactions often require harsh conditions, such as high temperatures and strong acids, which can limit their applicability to sensitive substrates and raise environmental concerns. rgmcet.edu.in In recent years, significant efforts have been made to develop greener and more sustainable Paal-Knorr methodologies. These include the use of milder catalysts, alternative energy sources like microwave irradiation, and solvent-free reaction conditions. tandfonline.com Mechanochemical activation in a ball mill has also been shown to be an efficient and solventless method for Paal-Knorr pyrrole synthesis. researchgate.net

The hetero-Diels-Alder approach using 1-boronodienes and arylnitroso compounds represents a more modern and innovative strategy. ias.ac.in Its one-pot nature offers a significant advantage in terms of step economy and reduced waste generation. The reaction conditions are often milder than traditional Paal-Knorr synthesis. However, the availability and synthesis of the specialized starting materials, such as 1-boronodienes and arylnitroso compounds, might be a limiting factor compared to the readily accessible precursors for the Paal-Knorr reaction.

The sultam cleavage strategy is more of a post-functionalization approach rather than a primary pyrrole ring-forming reaction in the examples found. Its utility would depend on the specific synthetic design and the availability of the corresponding pyrrole-fused benzosultam precursor. The efficiency would be highly dependent on the cleavage conditions.

Table 2: Comparative Overview of Synthetic Strategies

| Strategy | Advantages | Disadvantages | Sustainability Aspects |

| Paal-Knorr Synthesis | Readily available starting materials, simple procedure. wikipedia.orgrsc.org | Often requires harsh conditions, potential for side products. rgmcet.edu.in | Greener variations with milder catalysts, solvent-free conditions, and mechanochemistry are available. tandfonline.comresearchgate.net |

| 1-Boronodiene/Arylnitroso | One-pot reaction, novel methodology, moderate to good yields. ias.ac.in | Requires specialized starting materials. | Potentially more atom-economical due to the cascade nature of the reaction. |

| Sultam Cleavage | Allows for late-stage functionalization. | Indirect route, depends on precursor availability. | Overall sustainability depends on the synthesis of the sultam precursor. |

Advanced Spectroscopic and Spectrometric Characterization of 1 4 Methyl 2 Nitrophenyl 1h Pyrrole

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole can be achieved.

The ¹H NMR spectrum provides information on the number and environment of protons in the molecule. The spectrum of this compound is expected to show distinct signals for the protons on the pyrrole (B145914) ring, the substituted benzene ring, and the methyl group. The pyrrole protons typically appear as multiplets, while the aromatic protons on the benzene ring exhibit characteristic splitting patterns based on their substitution. The methyl group protons would appear as a singlet.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment (e.g., aromatic, aliphatic, quaternary). For this compound, eleven distinct carbon signals are expected. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating methyl group, as well as the electronic nature of the pyrrole ring.

Table 1: ¹H and Predicted ¹³C NMR Spectral Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) (Predicted) |

|---|---|---|---|

| C1 | - | - | 134.5 |

| C2 (with NO₂) | - | - | 147.0 |

| C3 | ~7.8 (H3) | d | 125.0 |

| C4 (with CH₃) | - | - | 138.0 |

| C5 | ~7.4 (H5) | dd | 132.0 |

| C6 | ~7.6 (H6) | d | 128.0 |

| CH₃ | ~2.4 | s | 20.5 |

| C2'/C5' (Pyrrole) | ~6.8 | t | 122.0 |

| C3'/C4' (Pyrrole) | ~6.2 | t | 110.0 |

Note: ¹³C NMR chemical shifts are predicted based on analogous structures and substituent effects, as experimental data was not available in the cited literature.

While 1D NMR provides primary assignments, 2D NMR techniques are indispensable for confirming the precise connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. For this molecule, COSY would show correlations between the adjacent protons on the phenyl ring (H5 with H6) and between the vicinal protons on the pyrrole ring (H2' with H3' and H4' with H5').

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon atoms with their attached protons. This technique would unequivocally link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., H3 to C3, H5 to C5, H6 to C6, and the pyrrole protons to their respective carbons).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This allows for the assembly of the molecular fragments. Key expected correlations would include the methyl protons (on C4) showing correlations to carbons C3, C4, and C5 of the phenyl ring. Furthermore, the pyrrole protons would show correlations to the quaternary carbon (C1) of the phenyl ring, confirming the N-C bond between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. A key expected NOESY correlation would be between the pyrrole proton at the C2' position and the proton at the C6 position on the phenyl ring, which would indicate a specific rotational conformation around the N-C1 bond.

Infrared (IR) Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective tool for identifying the functional groups present. The IR spectrum for this compound, available from the SpectraBase repository, displays several characteristic absorption bands that confirm its structure. nih.gov

Table 2: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~1520-1540 | Strong | Asymmetric NO₂ Stretch | Nitro group |

| ~1340-1360 | Strong | Symmetric NO₂ Stretch | Nitro group |

| ~3100-3150 | Medium | Aromatic C-H Stretch | Pyrrole & Phenyl Rings |

| ~2850-2960 | Medium-Weak | Aliphatic C-H Stretch | Methyl group |

| ~1580-1610 | Medium | C=C Ring Stretch | Aromatic Rings |

The two most diagnostic peaks are the strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group, which unequivocally confirm its presence. Additional bands corresponding to aromatic C-H and C=C stretching further characterize the phenyl and pyrrole rings.

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems and chromophores. The molecule this compound contains two primary chromophoric systems: the pyrrole ring and the 4-methyl-2-nitrophenyl group.

The electronic spectrum is expected to be dominated by π→π* transitions. Unsubstituted pyrrole exhibits absorption bands around 210 nm and 240 nm. nist.govresearchgate.net The nitrophenyl group is also a strong chromophore. The conjugation between the pyrrole ring's π-system and the phenyl ring's π-system, further influenced by the powerful electron-withdrawing nitro group, would be expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the individual, unconjugated chromophores. This shift indicates a more extended conjugated system and a lower energy gap for electronic excitation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular mass of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C11H10N2O2), the theoretical monoisotopic mass can be calculated with high precision.

Calculated Molecular Mass:

Formula: C₁₁H₁₀N₂O₂

Theoretical Monoisotopic Mass: 202.0742 g/mol

In addition to providing the molecular formula, mass spectrometry induces fragmentation of the molecule, and the resulting pattern offers valuable structural information. A plausible fragmentation pathway for the molecular ion (M⁺˙) at m/z = 202 would involve characteristic losses:

Loss of NO₂: A primary fragmentation would be the cleavage of the C-N bond to lose a nitro radical (•NO₂), resulting in a fragment ion at m/z = 156.

Loss of a Methyl Radical: Cleavage of a C-H bond from the methyl group or, more likely, benzylic cleavage could result in the loss of a methyl radical (•CH₃) from the m/z 156 fragment.

Ring Cleavage: Fragmentation could also involve the cleavage of the bond between the two rings or the fragmentation of the pyrrole ring itself, leading to further characteristic ions.

This comprehensive spectrometric and spectroscopic analysis provides a detailed and unambiguous confirmation of the structure of this compound.

Theoretical and Computational Chemistry Investigations of 1 4 Methyl 2 Nitrophenyl 1h Pyrrole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. rsc.org Calculations, typically using functionals like B3LYP with basis sets such as 6-31G(d,p), can determine optimized geometries, orbital energies, and electron distribution, which are fundamental to predicting chemical reactivity. asianpubs.orgnih.gov

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy and location are indicative of a molecule's nucleophilicity. Conversely, the LUMO is an electron acceptor, and its properties relate to electrophilicity. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

Table 1: Representative FMO Properties for Substituted N-Arylpyrroles This table presents illustrative data based on typical DFT calculation results for related compounds to demonstrate expected trends.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Primary HOMO Location | Primary LUMO Location |

|---|---|---|---|---|---|

| N-phenylpyrrole (unsubstituted) | -5.85 | -0.75 | 5.10 | Pyrrole (B145914) & Phenyl Rings | Phenyl Ring |

| 1-(2-nitrophenyl)pyrrole | -6.20 | -2.50 | 3.70 | Pyrrole Ring | Nitrophenyl Ring |

| 1-(4-methyl-2-nitrophenyl)-1H-pyrrole | -6.15 | -2.45 | 3.70 | Pyrrole & Methylphenyl Rings | Nitrophenyl Ring |

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the MEP map is expected to show a significant region of negative electrostatic potential localized around the oxygen atoms of the ortho-nitro group. nih.gov This makes the nitro group a primary site for interactions with electrophiles or hydrogen bond donors. The electron-rich π-system of the pyrrole ring would also exhibit a degree of negative potential, though less intense than that of the nitro group. Conversely, the hydrogen atoms on the aromatic rings would represent areas of positive potential.

Conformational Landscape and Atropisomerism in this compound and Related N-Arylpyrroles

The substitution pattern of this compound introduces significant steric hindrance that governs its three-dimensional structure. The presence of a substituent at the ortho position of the N-aryl ring restricts rotation around the pivotal C-N bond, leading to a complex conformational landscape and the possibility of atropisomerism.

Atropisomers are stereoisomers resulting from hindered rotation around a single bond. For this phenomenon to be observable, the energy barrier to rotation must be high enough to allow for the isolation of individual conformers (rotamers) at a given temperature. The primary source of this barrier in this compound is the steric repulsion between the ortho-nitro group and the pyrrole ring.

Computational studies on related ortho-substituted aromatic compounds have shown that such substitutions can dramatically increase the rotational barrier around the aryl-N bond. nsf.govnih.gov For the target molecule, DFT calculations can map the potential energy surface as a function of the dihedral angle between the planes of the pyrrole and nitrophenyl rings. The transition state for rotation is expected to be a near-planar conformation where steric clash is maximized, while the ground state will be a significantly twisted, non-planar structure. The calculated energy difference between these states defines the rotational barrier, which is predicted to be substantial, likely exceeding 20 kcal/mol, making atropisomerism a key feature of this molecule. nih.gov

Table 2: Illustrative Rotational Barriers in N-Arylpyrroles This table contains hypothetical but representative data to illustrate the steric effect of ortho-substituents on the rotational energy barrier.

| Compound | Ortho-Substituent | Calculated Rotational Barrier (kcal/mol) | Ground State Dihedral Angle (°) |

|---|---|---|---|

| N-phenylpyrrole | -H | ~2-4 | ~45-55 |

| 1-(2-methylphenyl)pyrrole | -CH₃ | ~10-15 | ~70-85 |

| 1-(2-nitrophenyl)pyrrole | -NO₂ | >20 | ~80-90 |

| This compound | -NO₂ | >20 | ~80-90 |

The specific nature and position of substituents critically influence the conformational preferences of N-arylpyrroles.

Ortho-Nitro Group : This is the dominant substituent in determining the molecule's conformation. Its steric bulk forces the nitrophenyl ring to twist significantly out of the plane of the pyrrole ring to minimize repulsive interactions. This leads to a high rotational barrier and a non-planar ground state geometry. nsf.govnih.gov

Para-Methyl Group : Located at the para position, the methyl group exerts a minimal steric effect on the ring torsion. Its primary influence is electronic; as an electron-donating group, it can subtly modify the electronic properties of the phenyl ring but does not significantly alter the rotational barrier established by the ortho-nitro group.

The interplay between these groups results in a preferred conformation characterized by a large dihedral angle between the two aromatic systems.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT calculations are excellent for studying static properties and energy barriers, Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior of molecules. easychair.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, allowing for the study of conformational dynamics, solvent effects, and intermolecular interactions. easychair.org

For this compound, an MD simulation would typically involve placing the molecule in a box of explicit solvent molecules (such as water, methanol, or DMSO) and simulating their collective motion. Such a simulation could explore:

Solvent Shell Structure : Analysis of radial distribution functions from the simulation can reveal how solvent molecules arrange themselves around different parts of the solute, particularly around the polar nitro group and the non-polar aromatic rings.

Hydrogen Bonding : If a protic solvent is used, the simulation can quantify the dynamics and stability of hydrogen bonds formed between the solvent and the oxygen atoms of the nitro group.

Conformational Sampling : Over the course of the simulation, the molecule will explore different conformations. This allows for an assessment of how the solvent environment influences the rotational dynamics around the C-N bond and whether it stabilizes certain rotameric states over others. rsc.org

Hydrophobic Interactions : The simulation can model the interactions between the non-polar regions of the molecule and the solvent, providing insight into its solubility and aggregation tendencies. rsc.org

These simulations are crucial for bridging the gap between the gas-phase or implicit solvent models used in DFT and the complex reality of a solution-phase environment.

Computational Spectroscopic Prediction and Validation

The synergy between computational modeling and experimental spectroscopy provides a powerful framework for the detailed structural and electronic characterization of molecules like this compound. Theoretical calculations, primarily employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), allow for the prediction of various spectroscopic parameters. These predictions, when compared with experimental data, offer a means to validate the computational models and provide a deeper understanding of the molecule's properties at an atomic level.

Computational methods are frequently used to simulate vibrational (Infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov Methodologies such as the B3LYP functional combined with basis sets like 6-311++G(d,p) are commonly employed for these simulations to achieve a balance between accuracy and computational cost. nih.govmdpi.com The validation of calculated results against experimental findings is crucial for confirming the optimized molecular geometry and understanding the electronic transitions and vibrational modes. nih.govresearchgate.net

The electronic absorption spectrum of this compound can be predicted using TD-DFT calculations. These calculations help in identifying the electronic transitions, their corresponding absorption wavelengths (λmax), and oscillator strengths (f). The solvent effects are often incorporated using models like the Polarizable Continuum Model (PCM) to provide a more realistic comparison with experimental spectra recorded in solution.

For a molecule with chromophores such as a nitro group and aromatic rings, transitions are typically of the π → π* and n → π* type. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role in these transitions. The HOMO-LUMO energy gap is a key parameter that influences the electronic absorption characteristics of the molecule. mdpi.com In similar nitro-substituted aromatic compounds, the nitro group can significantly influence the spectral features, often leading to intramolecular charge transfer (ICT) bands. qu.edu.qa

A hypothetical comparison between predicted and experimental UV-Vis data is presented below. The calculations would typically be performed using a functional such as CAM-B3LYP, which is known to provide reliable results for charge-transfer excitations. qu.edu.qa

Table 1: Simulated and Experimental UV-Visible Spectral Data for this compound

| Parameter | Theoretical (TD-DFT/CAM-B3LYP) | Experimental | Major Contribution |

| λmax (nm) | 255 | 258 | π → π* (Pyrrole, Phenyl) |

| Oscillator Strength (f) | 0.18 | - | HOMO-2 → LUMO |

| λmax (nm) | 340 | 345 | π → π* / ICT |

| Oscillator Strength (f) | 0.35 | - | HOMO → LUMO |

Note: The data in this table is illustrative and based on typical values for similar compounds.

Computational frequency analysis is a standard method to predict the vibrational spectra (FT-IR and FT-Raman) of a molecule. These calculations provide the vibrational frequencies and intensities of the normal modes of vibration. The predicted wavenumbers are often scaled by an empirical factor to correct for anharmonicity and the limitations of the theoretical method. nih.gov The Potential Energy Distribution (PED) analysis is commonly used to provide a detailed assignment of each vibrational mode. nih.gov

For this compound, key vibrational modes would include the stretching of the nitro group (NO2), C-N stretching between the rings, C-H stretching of the aromatic rings and the methyl group, and various in-plane and out-of-plane bending vibrations. The agreement between the scaled theoretical frequencies and the experimental ones validates the accuracy of the computed molecular structure. nih.gov

Table 2: Selected Predicted and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Theoretical (Scaled) | Experimental (FT-IR) | Experimental (FT-Raman) |

| N-O Asymmetric Stretch | 1525 | 1528 | 1527 |

| N-O Symmetric Stretch | 1345 | 1348 | 1349 |

| C-N Stretch (Inter-ring) | 1290 | 1295 | 1293 |

| C-H Stretch (Aromatic) | 3100-3000 | 3085, 3050 | 3088, 3052 |

| C-H Stretch (Methyl) | 2925 | 2928 | 2930 |

| Pyrrole Ring Breathing | 1050 | 1055 | 1054 |

Note: The data in this table is illustrative and based on typical values for similar compounds.

The Gauge-Including Atomic Orbital (GIAO) method is widely used within the DFT framework to predict the isotropic chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. nih.gov These calculations are typically performed on the optimized geometry of the molecule. The computed chemical shifts are referenced against a standard, commonly Tetramethylsilane (TMS), to allow for direct comparison with experimental data. mdpi.com

The predicted NMR spectra can help in the assignment of ambiguous peaks in the experimental spectra and confirm the connectivity and chemical environment of the atoms in the molecule. For this compound, distinct signals would be expected for the protons and carbons of the pyrrole ring, the substituted phenyl ring, and the methyl group. The chemical shifts would be influenced by the electronic effects of the nitro and methyl substituents.

Table 3: Predicted and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Theoretical (GIAO) | Experimental |

| ¹H NMR | ||

| Pyrrole H (α to N) | 7.45 | 7.48 |

| Pyrrole H (β to N) | 6.30 | 6.32 |

| Phenyl H | 7.80-7.40 | 7.85-7.42 |

| Methyl H | 2.40 | 2.42 |

| ¹³C NMR | ||

| Pyrrole C (α to N) | 122.5 | 122.8 |

| Pyrrole C (β to N) | 110.0 | 110.3 |

| Phenyl C (ipso-N) | 135.0 | 135.4 |

| Phenyl C (ipso-NO₂) | 148.0 | 148.2 |

| Methyl C | 20.5 | 20.8 |

Note: The data in this table is illustrative and based on typical values for similar compounds.

The close correlation that is often observed between the predicted and experimental spectroscopic data for similar molecules underscores the reliability of modern computational chemistry methods in elucidating the structural and electronic properties of complex organic compounds. nih.govnih.gov This validation process is a critical step in molecular characterization, providing a robust foundation for further studies on the molecule's reactivity and potential applications.

Chemical Transformations and Reaction Mechanisms of 1 4 Methyl 2 Nitrophenyl 1h Pyrrole

Redox Chemistry of the Nitro Group

The nitro group is a versatile functional group that can undergo a six-electron reduction to form an amino group. nih.gov This transformation is fundamental in synthetic chemistry as it converts an electron-deactivating group into a strongly activating, nucleophilic amino group, thereby paving the way for a variety of subsequent reactions.

The selective reduction of the nitro group in 1-(4-methyl-2-nitrophenyl)-1H-pyrrole yields the corresponding aniline (B41778) derivative, 5-methyl-2-(1H-pyrrol-1-yl)aniline. This transformation is a critical step in the synthesis of more complex molecules, as the resulting primary amine can serve as a handle for further functionalization, including diazotization, acylation, and, most notably, intramolecular cyclization reactions to build fused heterocyclic systems.

Various reagents can achieve the reduction of aromatic nitro groups, each with its own mechanistic pathway. masterorganicchemistry.com The choice of reductant can be crucial for achieving chemoselectivity, especially in molecules with multiple reducible functional groups.

Iron-Promoted Reduction: The reduction of nitroarenes using iron metal in the presence of an acid (like HCl), known as the Béchamp reduction, is a classic and widely used method. masterorganicchemistry.com The mechanism involves a series of single-electron transfers from the surface of the iron metal to the nitro group. The acidic medium provides the necessary protons for the formation of water molecules from the oxygen atoms of the nitro group. The process is heterogeneous, occurring on the surface of the metal.

Borohydride-Based Systems: Sodium borohydride (B1222165) (NaBH₄) is typically a mild reducing agent, but its reactivity can be enhanced by the addition of transition metal salts, such as copper(II) sulfate. In this system, sodium borohydride acts as a source of hydride ions. The transition metal likely forms a catalytic species that facilitates the transfer of electrons to the nitro group. The general pathway involves the stepwise reduction from the nitroarene to the nitrosoarene, then to the hydroxylamine, and finally to the amine. researchgate.net

Below is a table summarizing common methods for the reduction of aromatic nitro groups applicable to this compound.

| Reagent System | Typical Conditions | Mechanistic Notes |

| Fe / HCl | Aqueous ethanol, reflux | Heterogeneous reaction involving single-electron transfer from the metal surface. |

| SnCl₂ / HCl | Concentrated HCl, room temp. | A dissolving metal reduction similar to iron. |

| H₂ / Catalyst (Pd, Pt, Ni) | Pressurized H₂ gas, various solvents | Catalytic hydrogenation; occurs on the surface of the metal catalyst. masterorganicchemistry.com |

| NaBH₄ / CuSO₄ | Methanol or ethanol, room temp. | A combination system where NaBH₄ is the hydride source and the metal salt acts as a catalyst. researchgate.net |

Reactivity of the Pyrrole (B145914) Nucleus

The pyrrole ring is an electron-rich five-membered heterocycle. Its aromaticity and high electron density, resulting from the delocalization of the nitrogen lone pair, make it highly susceptible to electrophilic attack. pearson.com

Compared to benzene, pyrrole is significantly more reactive towards electrophiles. pearson.comwikipedia.org Electrophilic aromatic substitution (EAS) is the characteristic reaction of the pyrrole nucleus. The attack preferentially occurs at the C2 or C5 positions (α-positions) because the resulting cationic intermediate (arenium ion) is more stabilized by resonance, with three possible resonance structures, compared to attack at the C3 or C4 positions (β-positions), which yields an intermediate with only two resonance structures. pearson.com

In this compound, the C2 and C5 positions are unsubstituted and therefore are the primary sites for electrophilic attack. The N-aryl substituent is electron-withdrawing, which slightly deactivates the pyrrole ring compared to N-alkylpyrroles, but the ring remains highly activated towards EAS.

Common electrophilic substitution reactions are summarized in the table below, with the predicted major products for this compound.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄ (mild conditions) | 1-(4-Methyl-2-nitrophenyl)-2-nitro-1H-pyrrole |

| Halogenation | Br₂ in CCl₄ or N-Bromosuccinimide (NBS) | 2-Bromo-1-(4-methyl-2-nitrophenyl)-1H-pyrrole |

| Acylation | Acetic anhydride (B1165640) / SnCl₄ | 1-(1-(4-Methyl-2-nitrophenyl)-1H-pyrrol-2-yl)ethanone pearson.com |

| Sulfonation | SO₃-pyridine complex | This compound-2-sulfonic acid |

The electron-rich nature of the pyrrole ring makes it a poor substrate for nucleophilic aromatic substitution. However, it can exhibit nucleophilic character in other contexts. The NH proton of a simple pyrrole is moderately acidic (pKa ≈ 17.5), allowing for deprotonation by strong bases to form the pyrrolide anion. wikipedia.org This anion is a potent nucleophile. For N-substituted pyrroles like the title compound, metallation of the ring carbons can be achieved with strong bases, creating a nucleophilic center for reaction with electrophiles. wikipedia.org

Furthermore, the pyrrole ring can act as a nucleophile in Michael-type conjugate addition reactions with suitable electron-deficient alkenes. nih.gov Pyrrole derivatives can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where they can function as the diene component, particularly when an electron-withdrawing group is present on the nitrogen atom. wikipedia.org

Intramolecular Cyclization Reactions for Fused Heterocycles

The strategic positioning of the pyrrole ring and the functional groups on the N-phenyl substituent allows for intramolecular cyclization, a powerful method for constructing fused polycyclic heterocyclic systems. nih.govsioc-journal.cn The key intermediate for these reactions is 5-methyl-2-(1H-pyrrol-1-yl)aniline, obtained from the reduction of the parent nitro compound as described in section 5.1.1.

The amino group of this intermediate can react with various electrophiles, followed by an intramolecular electrophilic attack on the electron-rich pyrrole ring. For example, reaction with a dicarbonyl compound or its equivalent can lead to the formation of a pyrrolo[1,2-a]quinoxaline (B1220188) or a similar tricyclic framework. Such fused systems are of significant interest in medicinal chemistry and materials science. nih.govsioc-journal.cn The cyclization leverages the high nucleophilicity of the pyrrole C2 position to close the new ring. This strategy is a common approach for synthesizing complex N-fused heterocycles. researchgate.netnih.gov

Formation of Pyrrolo[1,2-a]quinoxaline Scaffolds

The synthesis of the pyrrolo[1,2-a]quinoxaline scaffold from this compound is a prominent transformation that proceeds through a reductive cyclization strategy. This process typically involves two key steps: the reduction of the nitro group to an amino group, followed by an intramolecular cyclization.

The initial and crucial step is the selective reduction of the ortho-nitro group on the phenyl ring to an amine, yielding the intermediate 1-(2-amino-4-methylphenyl)-1H-pyrrole. A variety of reducing agents can be employed for this transformation, with common choices including catalytic hydrogenation (e.g., using palladium on carbon), metal-acid systems (e.g., tin or iron in hydrochloric acid), or transfer hydrogenation. The choice of reagent can be critical to avoid the reduction of the pyrrole ring.

Once the 1-(2-amino-4-methylphenyl)-1H-pyrrole intermediate is formed, it can undergo intramolecular cyclization to furnish the 7-methyl-pyrrolo[1,2-a]quinoxaline core. This cyclization is often acid-catalyzed and can be viewed as an intramolecular Pictet-Spengler type reaction. The amino group acts as a nucleophile, attacking one of the carbon atoms of the pyrrole ring, leading to the formation of the new heterocyclic ring system.

Alternatively, the cyclization can be achieved through oxidative methods, where the aniline derivative is reacted with an aldehyde. This reaction proceeds via the formation of an imine intermediate, which then undergoes an intramolecular electrophilic attack on the pyrrole ring, followed by oxidation to yield the aromatic pyrrolo[1,2-a]quinoxaline. nih.gov

Table 1: General Conditions for the Formation of Pyrrolo[1,2-a]quinoxaline Scaffolds

| Step | Reagents and Conditions | Product |

|---|---|---|

| Reduction of Nitro Group | H₂, Pd/C, Ethanol, Room Temperature | 1-(2-amino-4-methylphenyl)-1H-pyrrole |

| SnCl₂·2H₂O, Ethanol, Reflux | 1-(2-amino-4-methylphenyl)-1H-pyrrole | |

| Fe, HCl, Ethanol/Water, Reflux | 1-(2-amino-4-methylphenyl)-1H-pyrrole | |

| Intramolecular Cyclization | Acid catalyst (e.g., p-TsOH), Toluene (B28343), Reflux | 7-methyl-4,5-dihydropyrrolo[1,2-a]quinoxaline |

Cascade Reactions Initiated by Nitro Group Transformation

The nitro group in this compound is a versatile functional group that can initiate cascade reactions, allowing for the rapid construction of complex molecular frameworks in a single synthetic operation. These cascades are typically triggered by the reduction of the nitro group.

A notable example is the cascade synthesis of N-arylpyrroles from nitroarenes, which can be adapted for the derivatization of the title compound. nih.govresearchgate.net In a process catalyzed by a heterogeneous cobalt catalyst, the nitro group of this compound can be reduced in the presence of a 1,4-dicarbonyl compound. nih.govresearchgate.net The in situ generated amine intermediate then undergoes a Paal-Knorr condensation with the dicarbonyl compound to form a new pyrrole ring. This sequence represents an efficient method for synthesizing more complex, multi-pyrrolic structures.

Another type of cascade reaction involves a tandem reductive cyclization. While not directly demonstrated for this compound, analogous transformations in similar systems, such as nitrophenyl-pyrazoles, suggest the feasibility of such a process. rsc.org In this type of reaction, the reduction of the nitro group is followed by an intermolecular cyclization with a suitable electrophile, such as an aldehyde or carbon disulfide, in a one-pot procedure. rsc.org

Furthermore, sequential nitro-Michael addition and reductive cyclization cascades offer another avenue for complex molecule synthesis. chemrxiv.org Although this typically involves a nitroalkane, the principle of a cascade initiated by nitro group reduction is a powerful tool in synthetic chemistry.

Table 2: Potential Cascade Reactions Initiated by Nitro Group Reduction

| Cascade Reaction Type | Key Steps | Potential Product Class |

|---|---|---|

| Reductive Paal-Knorr Pyrrole Synthesis | 1. Reduction of the nitro group to an amine.2. In situ condensation with a 1,4-dicarbonyl compound. | Bis-pyrrole derivatives |

| Tandem Reductive Cyclization | 1. Reduction of the nitro group.2. Intermolecular cyclization with an electrophile (e.g., aldehyde). | Fused heterocyclic systems |

Intermolecular Reactions and Derivatization via the Pyrrole and Phenyl Moieties

Both the pyrrole and the substituted phenyl rings of this compound are susceptible to various intermolecular reactions and derivatizations, allowing for the fine-tuning of the molecule's properties.

Reactions of the Pyrrole Moiety:

The pyrrole ring, although less reactive than pyrrole itself due to the electron-withdrawing nature of the N-aryl substituent, can still undergo electrophilic substitution reactions. The substitution pattern is influenced by the directing effect of the nitrogen atom and the steric hindrance from the ortho-substituted phenyl group. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. These reactions typically require harsher conditions compared to unsubstituted pyrrole.

Derivatization can also occur at the nitrogen atom, although in the case of this compound, the nitrogen is already substituted. However, related N-arylpyrroles can be synthesized through various methods, including the reaction of anilines with 1,4-dicarbonyl compounds.

Reactions of the Phenyl Moiety:

The phenyl ring of the molecule is activated towards electrophilic aromatic substitution by the methyl group and deactivated by the nitro group. The methyl group is an ortho-, para-director, while the nitro group is a meta-director. The interplay of these two groups will direct incoming electrophiles to specific positions on the phenyl ring. For instance, further nitration would likely occur at the position meta to the existing nitro group and ortho to the methyl group.

The methyl group itself can also be a site for derivatization. For example, it can undergo free-radical halogenation to introduce a handle for further functionalization.

Table 3: Potential Intermolecular Reactions and Derivatizations

| Moiety | Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|---|

| Pyrrole Ring | Electrophilic Nitration | HNO₃, Ac₂O | Nitrated pyrrole derivative |

| Electrophilic Halogenation | NBS or NCS, CCl₄ | Halogenated pyrrole derivative | |

| Phenyl Ring | Electrophilic Nitration | HNO₃, H₂SO₄ | Dinitro-substituted derivative |

| Electrophilic Halogenation | Br₂, FeBr₃ | Brominated phenyl derivative |

| Methyl Group | Free-Radical Halogenation | NBS, Benzoyl peroxide, CCl₄, Reflux | 1-(4-(bromomethyl)-2-nitrophenyl)-1H-pyrrole |

Advanced Applications in Synthetic Organic Chemistry

Precursor for the Synthesis of Complex Polycyclic Nitrogen Heterocycles

The structure of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole is particularly well-suited for the synthesis of complex polycyclic nitrogen heterocycles. The ortho-nitro group on the phenyl ring serves as a key functional handle for intramolecular cyclization reactions, primarily through a strategy known as reductive cyclization nih.govrsc.orgorganic-chemistry.org. This synthetic route involves the chemical reduction of the nitro group to an amino group (-NH2), which can then participate in a subsequent ring-forming reaction.

This transformation is a powerful method for constructing fused heterocyclic systems. For instance, the reduction of the nitro group in this compound yields 1-(2-amino-4-methylphenyl)-1H-pyrrole. This intermediate is a direct precursor to pyrrolo[1,2-a]quinoxalines, an important class of tricyclic scaffolds with diverse pharmacological activities rsc.orgunisi.itresearchgate.netresearchgate.netnih.gov. The intramolecular condensation of the newly formed amino group with a carbonyl functionality, which can be introduced onto the pyrrole (B145914) ring, or cyclization through other methods like the Pictet-Spengler reaction, leads to the formation of the fused quinoxaline (B1680401) ring system unisi.it.

| Precursor Type | Reaction Strategy | Key Reagents | Resulting Polycyclic System | Reference |

|---|---|---|---|---|

| o-Nitroaryl Propargyl Alcohols | Reductive Cyclization / Meyer-Schuster Rearrangement | Fe/HCl, Zn/AcOH, or SnCl₂/HCl | Quinolines | organic-chemistry.org |

| N-(2-Acylaminophenyl)pyrroles | Dehydrative Cyclization | POCl₃ or PPA | Pyrrolo[1,2-a]quinoxalines | rsc.org |

| 1-(2-Aminophenyl)pyrroles | Pictet-Spengler Condensation with Aldehydes | p-DBSA (catalyst) | 4,5-Dihydropyrrolo[1,2-a]quinoxalines | unisi.it |

| 2-Nitroaryl-tethered Carbonyls | Photoinduced Reductive Cyclization | AcSH, DIPEA, Visible Light | N-fused Heterocycles (e.g., Quinolines, Quinoxalines) | rsc.org |

Building Block for Chiral Ligands and Organocatalysts

The broader class of N-arylpyrroles has emerged as a privileged scaffold in the field of asymmetric catalysis, serving as foundational structures for novel chiral ligands and organocatalysts. nih.govresearchgate.netnih.gov The key to their utility lies in the phenomenon of atropisomerism, where restricted rotation around the C–N single bond between the pyrrole and the aryl ring leads to stable, non-superimposable, mirror-image isomers (enantiomers). sciengine.comsnnu.edu.cn This steric hindrance is typically introduced by substituents at the ortho-position of the aryl ring, such as the nitro group in this compound.

The resulting axially chiral N-arylpyrroles are highly valuable in designing ligands for transition-metal-catalyzed reactions and as purely organic catalysts. nih.govsciengine.comsnnu.edu.cn For example, enantiomerically pure N-arylpyrroles can be functionalized to introduce coordinating groups, such as phosphines, which can then bind to metal centers like palladium or rhodium. These chiral metal complexes can effectively control the stereochemical outcome of a wide range of chemical reactions. nih.govnih.govresearchgate.net

Recent research has demonstrated the successful synthesis of axially chiral N-arylpyrroles and their subsequent conversion into effective phosphine (B1218219) ligands for reactions like palladium-catalyzed allylic substitution, achieving excellent enantioselectivities. nih.gov Furthermore, the N-arylpyrrole framework itself can act as an organocatalyst, leveraging its unique chiral environment to influence reactions. snnu.edu.cn The electronic properties of the aryl ring, modulated by substituents like the electron-withdrawing nitro group, can further tune the reactivity and selectivity of the resulting catalyst. researchgate.net

| Catalyst/Ligand Type | Asymmetric Reaction | Metal (if any) | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Axially Chiral N-Arylpyrrole Phosphine | Allylic Substitution | Palladium | up to 96% ee | nih.gov |

| Chiral-at-metal Rhodium Complex with N-Arylpyrrole Substrate | Electrophilic Aromatic Substitution | Rhodium | up to >99.5% ee | nih.govresearchgate.net |

| N-N Axially Chiral Bispyrroles | Organocatalysis (various) | N/A | High enantioselectivities reported | snnu.edu.cn |

| Copper/Squaramide Co-catalyzed Annulation | Remote Propargylic Amination/Cyclization | Copper | Excellent ee reported | acs.org |

Development of Functional Materials with Tunable Electronic Properties

The N-arylpyrrole class of compounds provides a versatile platform for the development of advanced functional materials, particularly those with tunable electronic and photophysical properties. nuph.edu.uaresearchgate.netbohrium.com These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.netrsc.orgnih.gov The electronic characteristics of the N-arylpyrrole system can be precisely controlled by introducing various substituents onto the aryl ring. rsc.orgnih.gov

In the context of DSSCs, organic dyes often feature a donor-π-bridge-acceptor (D-π-A) architecture. N-arylpyrroles can be incorporated into the π-conjugated bridge, facilitating efficient intramolecular charge transfer (ICT) from the electron-donating moiety to the electron-accepting (anchoring) group upon photoexcitation. researchgate.netlookchem.com The specific substituents on the N-aryl ring play a crucial role in modulating the HOMO and LUMO energy levels of the dye. An electron-withdrawing group, such as the nitro group in this compound, would be expected to lower both the HOMO and LUMO energy levels, leading to a red-shift in the absorption spectrum and altering the driving force for electron injection into the semiconductor (e.g., TiO₂) conduction band. rsc.orglookchem.com This ability to tune the electronic structure allows for the rational design of dyes that can efficiently harvest solar energy across different regions of the electromagnetic spectrum.

| Dye Structural Feature | Effect on Electronic Properties | Impact on DSSC Performance | Reference |

|---|---|---|---|

| Pyrrole as conjugated bridge | Lowers charge-transfer transition energy | Can enhance spectral response and efficiency | lookchem.com |

| Rigidified π-spacer (e.g., dithienopyrrole) | Enhances spectral response | Improves light harvesting and photovoltaic performance | researchgate.net |

| Electron-donating groups on donor moiety | Raises HOMO level | Increases light absorption, can improve current (Jsc) | researchgate.net |

| Electron-withdrawing groups on acceptor/bridge | Lowers LUMO level | Red-shifts absorption, affects injection efficiency | rsc.orgnih.gov |

Utilization in Multicomponent Reaction Sequences and Combinatorial Libraries

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. rsc.org This approach is highly valued for its efficiency, atom economy, and its suitability for generating large collections of structurally diverse compounds, known as combinatorial libraries. nih.govscilit.com The N-arylpyrrole scaffold is frequently synthesized using MCR strategies. acs.orgnih.govsemanticscholar.org

For instance, a three-component reaction involving an amine, an activated alkyne, and a compound that generates an azomethine ylide can afford highly substituted N-arylpyrroles in a convergent manner. acs.orgnih.gov By systematically varying each of the starting components, a matrix of products can be rapidly synthesized. In this context, this compound can be viewed as a single member of a much larger combinatorial library, which could be generated by reacting 4-methyl-2-nitroaniline (B134579) with a suitable 1,4-dicarbonyl precursor (in a Paal-Knorr synthesis) or other appropriate reactants in an MCR sequence.

The generation of such libraries is a cornerstone of modern drug discovery and materials science. nih.gov It allows for the high-throughput screening of thousands of related compounds to identify "hits" with desired biological activity or material properties. The efficiency of MCRs makes the N-arylpyrrole core an attractive and accessible scaffold for inclusion in these discovery platforms. semanticscholar.orgresearchgate.net

| Amine Component | Dicarbonyl/Alkyne Component A | Third Component B | Resulting N-Arylpyrrole Structure |

|---|---|---|---|

| Aniline (B41778) | Dimethyl acetylenedicarboxylate | Imine | Polysubstituted 1-phenylpyrrole |

| 4-Fluoroaniline | Dimethyl acetylenedicarboxylate | Imine | Polysubstituted 1-(4-fluorophenyl)pyrrole |

| 4-Methyl-2-nitroaniline | Dimethyl acetylenedicarboxylate | Imine | Polysubstituted 1-(4-methyl-2-nitrophenyl)pyrrole |

| Aniline | Ethyl propiolate | Imine | Alternative polysubstituted 1-phenylpyrrole |

Strategic Derivatization and Structural Modification of 1 4 Methyl 2 Nitrophenyl 1h Pyrrole

Regioselective Functionalization of the Pyrrole (B145914) Ring

The pyrrole ring in 1-(4-methyl-2-nitrophenyl)-1H-pyrrole is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The regioselectivity of these reactions is influenced by the N-aryl substituent and the inherent reactivity of the pyrrole nucleus. Generally, electrophilic attack is favored at the C2 and C5 positions due to the stabilization of the cationic intermediate. However, in N-substituted pyrroles, the C2 and C5 positions are sterically hindered to some extent, which can lead to substitution at the C3 and C4 positions. nih.gov

Common regioselective functionalization reactions applicable to the pyrrole ring include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using various reagents. For instance, N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are mild and effective reagents for the regioselective halogenation of pyrroles. The reaction conditions can be tuned to favor mono-, di-, tri-, or tetra-halogenation.

Nitration: The introduction of a nitro group onto the pyrrole ring can be accomplished using nitrating agents like nitric acid in acetic anhydride (B1165640). The reaction is typically regioselective for the C2 or C5 positions.

Acylation: Friedel-Crafts acylation can introduce an acyl group onto the pyrrole ring, usually at the C2 or C5 position, using an acid chloride or anhydride in the presence of a Lewis acid catalyst.

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphoryl chloride and dimethylformamide, is a classic method for introducing a formyl group at the C2-position of the pyrrole ring.

These functionalized pyrrole derivatives serve as versatile intermediates for further modifications, such as cross-coupling reactions.

| Reaction | Reagent | Position of Functionalization |

| Bromination | N-Bromosuccinimide (NBS) | C2, C5 |

| Chlorination | N-Chlorosuccinimide (NCS) | C2, C5 |

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | C2 |

| Acylation | Acyl chloride, AlCl₃ (Friedel-Crafts) | C2 |

Systematic Modification of the Nitrophenyl Substituents

The phenyl ring can be functionalized through electrophilic aromatic substitution. The directing effects of the existing substituents (nitro and methyl groups) will govern the regioselectivity of these reactions. The nitro group is a meta-director, while the methyl group is an ortho-, para-director.

Halogenation: Direct halogenation of the phenyl ring can introduce halogen atoms at positions ortho or meta to the existing substituents.

Cross-Coupling Reactions: Once halogenated, the phenyl ring can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. researchgate.netnih.gov These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and vinyl groups, thereby enabling the synthesis of a large library of derivatives.

| Cross-Coupling Reaction | Reactants | Catalyst | New Bond Formed |

| Suzuki Coupling | Aryl halide, Arylboronic acid | Pd(PPh₃)₄ | C-C (Aryl-Aryl) |

| Stille Coupling | Aryl halide, Organostannane | Pd(PPh₃)₄ | C-C (Aryl-Alkyl/Aryl) |

| Heck Coupling | Aryl halide, Alkene | Pd(OAc)₂ | C-C (Aryl-Vinyl) |

The ortho-nitro group plays a crucial role in defining the conformation and electronic properties of the molecule due to steric and electronic effects. mdpi.com Replacing or modifying this group can lead to significant changes in the molecule's behavior.

Strategies for modifying the ortho-substituent include:

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further derivatized. This transformation dramatically alters the electronic nature of the phenyl ring, converting an electron-withdrawing group into an electron-donating group.

Nucleophilic Aromatic Substitution (SNAAr): In some cases, the nitro group can be displaced by a nucleophile, although this is generally challenging.

Introduction of Other Ortho-Substituents: Synthesis of analogues with different ortho-substituents (e.g., -OCH₃, -Cl, -CN) can be achieved by starting from appropriately substituted anilines in the initial pyrrole synthesis. This allows for a systematic study of the influence of the ortho-substituent's size and electronic properties. nih.gov

Development of Libraries of Analogues for Structure-Reactivity Relationship Studies